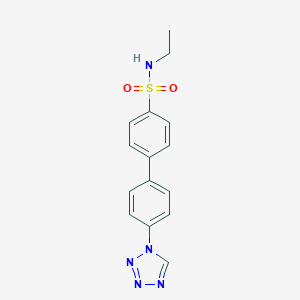
N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, which are involved in the immune system's response to infections and other diseases. TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
作用机制
N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide works by inhibiting the activity of BTK, a key protein kinase involved in the signaling pathways of B-cells. BTK is essential for the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. By blocking BTK activity, N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide can prevent the proliferation and survival of cancer cells and reduce the production of autoantibodies in autoimmune diseases.
Biochemical and Physiological Effects:
N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been shown to have a potent and selective inhibitory effect on BTK activity, with an IC50 value in the low nanomolar range. In preclinical studies, N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been shown to reduce the proliferation and survival of cancer cells and to decrease the production of autoantibodies in autoimmune diseases. N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
实验室实验的优点和局限性
One of the main advantages of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide as a research tool is its high potency and selectivity for BTK, which allows for precise modulation of B-cell signaling pathways. N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to be effective in various preclinical models of cancer and autoimmune diseases, making it a valuable tool for studying the pathogenesis and treatment of these conditions. However, one limitation of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. Another potential direction is the investigation of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide in other diseases where B-cell dysregulation plays a role, such as primary immunodeficiencies and allergic disorders. Finally, the development of more potent and selective BTK inhibitors based on the structure of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide may lead to the discovery of new therapeutic agents for a wide range of diseases.
合成方法
The synthesis of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide involves several steps, starting with the reaction of N-ethyl-4-aminobiphenyl with sodium azide to form the corresponding azide compound. The azide is then reduced to the corresponding amine, which is subsequently treated with p-toluenesulfonyl chloride to form the sulfonamide. Finally, the tetrazole ring is introduced by reacting the sulfonamide with sodium azide in the presence of copper (I) iodide.
科学研究应用
N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, showing promising results as a potential therapeutic agent. In a study published in Cancer Research, N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide was found to inhibit the growth of several types of cancer cells, including lymphoma, leukemia, and multiple myeloma. Another study published in the Journal of Immunology showed that N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide was effective in reducing the severity of autoimmune diseases such as rheumatoid arthritis and lupus in animal models.
属性
产品名称 |
N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide |
|---|---|
分子式 |
C15H15N5O2S |
分子量 |
329.4 g/mol |
IUPAC 名称 |
N-ethyl-4-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15N5O2S/c1-2-17-23(21,22)15-9-5-13(6-10-15)12-3-7-14(8-4-12)20-11-16-18-19-20/h3-11,17H,2H2,1H3 |
InChI 键 |
CZUBFGSDUMZUPK-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NN=N3 |
规范 SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)
![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)
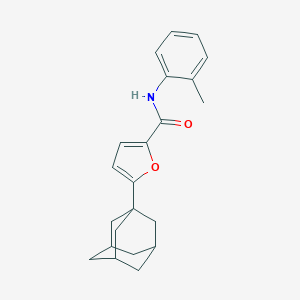
![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)
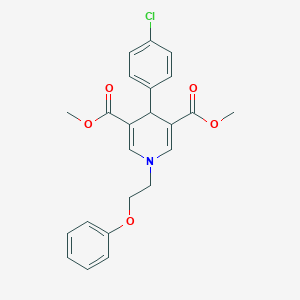
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)
![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)
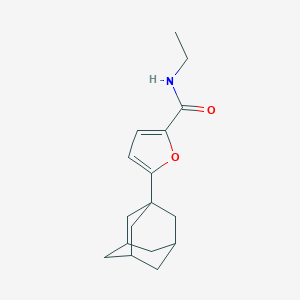
![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)
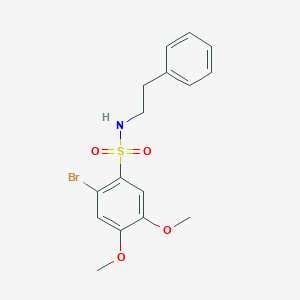
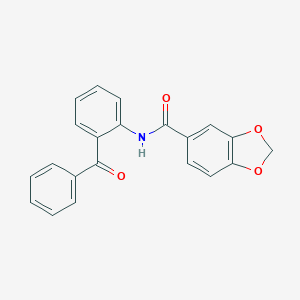
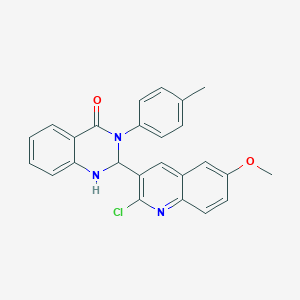
![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)